Chemical and physical properties of 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile
Chemical and physical properties of 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile
Abstract
This technical guide provides a comprehensive analysis of the chemical and physical properties of 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile, a novel heterocyclic compound with significant potential as a scaffold in medicinal chemistry and drug development. Lacking extensive published data on this specific molecule, this document synthesizes information from structurally related analogs and fundamental chemical principles to predict its properties, propose a robust synthetic pathway, and outline its potential applications. This guide is intended for researchers, scientists, and professionals in the field of synthetic chemistry and drug discovery, offering both theoretical insights and practical, actionable protocols.
Introduction and Molecular Overview
The azetidine ring is a highly sought-after motif in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique vectoral exit from a core scaffold, allowing for precise exploration of chemical space. When combined with the N-benzhydryl (diphenylmethyl) group—a common pharmacophore in centrally active agents—and further functionalized with both a hydroxyl and an acetonitrile group, the resulting molecule, 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile, emerges as a versatile building block for creating complex and potentially bioactive compounds.
The strategic placement of a tertiary alcohol and a nitrile group on the same carbon atom (C3) creates a cyanohydrin moiety. This functional group not only influences the molecule's polarity and hydrogen bonding potential but also serves as a synthetic handle for further chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.
Caption: Structure of 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile.
Chemical Identity and Predicted Physicochemical Properties
A precise understanding of a molecule's physicochemical properties is critical for anticipating its behavior in both chemical reactions and biological systems. The table below summarizes the core identifiers and predicted properties based on structural analogs and computational models.
Table 1: Chemical Identifiers and Predicted Properties
| Property | Value | Source/Method |
| IUPAC Name | 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile | IUPAC Nomenclature |
| CAS Number | Not assigned | - |
| Molecular Formula | C₁₈H₁₈N₂O | - |
| Molecular Weight | 278.35 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 71.51 Ų | Predicted based on analog 2-(3-Hydroxyazetidin-3-yl)acetonitrile (TPSA: 71.51 Ų) |
| Predicted LogP | 2.15 | Predicted based on analog 1-Benzhydrylazetidine-3-carbonitrile (XLogP3: 2.7) and adjusted for hydroxyl and methylene spacer |
| Hydrogen Bond Donors | 1 (from -OH) | Calculated |
| Hydrogen Bond Acceptors | 3 (from -OH, N in azetidine, N in nitrile) | Calculated |
| Rotatable Bonds | 3 | Calculated |
| Predicted Solubility | Poorly soluble in water; Soluble in organic solvents like DCM, Ethyl Acetate, Methanol | Based on structural features (large nonpolar benzhydryl group) |
| Predicted Stability | Stable under standard conditions. Potential for degradation under strong acidic or basic conditions (hydrolysis of nitrile). | Chemical Experience |
Proposed Multi-Step Synthesis
The synthesis of 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile can be logically approached in three primary stages starting from commercially available materials. The causality behind this proposed route is the reliable and well-documented nature of each transformation step on similar substrates.
Caption: Proposed three-step synthesis of the target molecule.
Experimental Protocol: A Self-Validating System
Each step includes built-in validation through expected outcomes and purification methods, ensuring the integrity of the subsequent step.
Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol
-
Causality: This step utilizes a well-established method for forming N-substituted azetidinols. The reaction of a primary amine (benzhydrylamine) with epichlorohydrin proceeds via initial nucleophilic attack on the epoxide, followed by an intramolecular cyclization to form the strained four-membered azetidine ring.[1][2]
-
Methodology:
-
To a solution of benzhydrylamine (1.0 eq) in a suitable solvent such as methanol or ethanol (approx. 0.5 M), add epichlorohydrin (1.1-1.3 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the consumption of benzhydrylamine by Thin Layer Chromatography (TLC).
-
Heat the mixture to reflux for an additional 24-48 hours to promote the intramolecular cyclization.
-
After cooling to room temperature, concentrate the solvent under reduced pressure.
-
The crude product is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., sat. NaHCO₃ solution) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-benzhydrylazetidin-3-ol, which can be purified by column chromatography or crystallization.[1]
-
-
Validation: The product can be confirmed by ¹H NMR, looking for the characteristic benzhydryl methine proton and the multiplets corresponding to the azetidinol ring protons. Mass spectrometry should show the correct molecular ion peak.
Step 2: Oxidation to 1-Benzhydrylazetidin-3-one
-
Causality: The secondary alcohol must be converted to a ketone to allow for the nucleophilic addition of cyanide in the final step. Swern oxidation is an effective and mild method that avoids over-oxidation and is compatible with the amine functionality.[3]
-
Methodology:
-
Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C under a nitrogen atmosphere.
-
Add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise, ensuring the temperature remains below -65 °C. Stir for 15 minutes.
-
Add a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in DCM dropwise, again maintaining a temperature below -65 °C. Stir for 1 hour.
-
Add triethylamine (TEA) (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude ketone by silica gel column chromatography.[3]
-
-
Validation: Successful oxidation is confirmed by the disappearance of the alcohol proton in the ¹H NMR spectrum and a downfield shift of the adjacent ring protons. IR spectroscopy will show the appearance of a strong carbonyl (C=O) stretch.
Step 3: Cyanohydrin Formation to Yield the Target Molecule
-
Causality: This is a classic nucleophilic addition reaction. The cyanide anion attacks the electrophilic carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide to form the cyanohydrin. This reaction creates the desired tertiary alcohol and acetonitrile functionalities simultaneously.[4]
-
Methodology:
-
Dissolve 1-benzhydrylazetidin-3-one (1.0 eq) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a solution of potassium cyanide (KCN) or sodium cyanide (NaCN) (2.0 eq) in water. Alternatively, trimethylsilyl cyanide (TMS-CN) with a catalytic amount of a Lewis acid can be used under anhydrous conditions.
-
Slowly add a mild acid (e.g., concentrated HCl, 2.0 eq) to generate HCN in situ. (Caution: This step must be performed in a well-ventilated fume hood as it generates highly toxic HCN gas).
-
Stir the reaction at 0-5 °C for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a base (e.g., sat. NaHCO₃ solution) to a pH of ~8-9.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography.
-
-
Validation: The final product structure is confirmed by comprehensive spectroscopic analysis as detailed in the following section.
Predicted Spectroscopic Characterization
Spectroscopic analysis is essential for structural elucidation and confirmation of purity.
-
¹H NMR:
-
Aromatic Protons: Multiplets in the range of δ 7.20-7.50 ppm (10H), corresponding to the two phenyl rings of the benzhydryl group.
-
Benzhydryl Methine: A sharp singlet around δ 4.50-4.60 ppm (1H).[3]
-
Azetidine Protons: The four protons on the azetidine ring will likely appear as complex multiplets between δ 3.00-4.20 ppm. The geminal protons at C2 and C4 will exhibit complex splitting patterns.
-
Acetonitrile Methylene: A sharp singlet is expected around δ 2.50-2.80 ppm (2H) for the -CH₂CN group.
-
Hydroxyl Proton: A broad singlet, exchangeable with D₂O, likely appearing between δ 2.00-4.00 ppm, depending on solvent and concentration.
-
-
¹³C NMR:
-
Aromatic Carbons: Multiple signals between δ 125-145 ppm.
-
Nitrile Carbon (C≡N): A characteristic signal in the range of δ 117-122 ppm.
-
Benzhydryl Methine Carbon: A signal around δ 75-80 ppm.
-
C3 Carbon (with -OH and -CH₂CN): A quaternary carbon signal around δ 70-75 ppm.
-
Azetidine Ring Carbons (C2, C4): Signals expected in the range of δ 50-65 ppm.
-
Acetonitrile Methylene Carbon: A signal around δ 25-30 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ from the hydroxyl group.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹, which is highly characteristic of a nitrile group.[5][6]
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI+): Expected to show a prominent molecular ion peak [M+H]⁺ at m/z 279.15.
-
Safety and Handling
Given the novelty of this compound, a comprehensive safety profile is not available. However, a risk assessment based on its functional groups is mandatory.
-
General Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7]
-
Chemical Hazards:
-
Nitrile Group: Acetonitrile and related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[8] There is a potential risk of releasing hydrogen cyanide, a highly toxic gas, under strongly acidic or basic conditions, or upon combustion.
-
Azetidine Moiety: Azetidine derivatives can be skin and eye irritants.[9]
-
Benzhydryl Group: While generally stable, this group can be cleaved under certain conditions (e.g., catalytic hydrogenation).
-
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][10]
-
Ingestion/Inhalation: Move the person to fresh air. If feeling unwell, seek immediate medical attention.
-
Potential Applications and Future Research
2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile is not just a chemical curiosity; it is a platform for innovation.
-
Scaffold for Drug Discovery: The rigid azetidine core, combined with the lipophilic benzhydryl group and functional handles, makes it an ideal starting point for constructing libraries of compounds for screening against various biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels.
-
Versatile Synthetic Intermediate:
-
The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, opening up numerous avenues for analog synthesis.
-
The hydroxyl group can be alkylated, acylated, or used as a directing group in further reactions.
-
The N-benzhydryl group can serve as a protecting group for the azetidine nitrogen and can be removed via hydrogenolysis to reveal the secondary amine, allowing for the introduction of alternative substituents at the N1 position.
-
Future research should focus on the systematic exploration of these synthetic possibilities and the subsequent biological evaluation of the resulting derivatives. The unique 3D geometry of this scaffold warrants investigation in areas where precise pharmacophore placement is key to activity.
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PubChem. 2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]acetonitrile. [Link]
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Pharmaffiliates. 2-Hydroxy-2-(pyridin-3-yl)acetonitrile. [Link]
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NextSDS. 2-(Azetidin-3-yl)acetonitrile — Chemical Substance Information. [Link]
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